molecular formula C8H9ClO2 B12566777 Hydroperoxide, 1-(4-chlorophenyl)ethyl CAS No. 143687-54-1

Hydroperoxide, 1-(4-chlorophenyl)ethyl

Cat. No.: B12566777
CAS No.: 143687-54-1
M. Wt: 172.61 g/mol
InChI Key: FLLRASQXGIZRHC-UHFFFAOYSA-N
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Description

Hydroperoxide, 1-(4-chlorophenyl)ethyl is an organochlorine compound featuring a hydroperoxide (-OOH) functional group attached to an ethyl backbone substituted with a 4-chlorophenyl ring. This structure confers unique reactivity, particularly in oxidation and radical-mediated reactions. For instance, highlights the use of aqueous hydroperoxide in synthesizing chlorinated ketones, suggesting its role as an oxidizing agent in similar frameworks .

Properties

CAS No.

143687-54-1

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

1-chloro-4-(1-hydroperoxyethyl)benzene

InChI

InChI=1S/C8H9ClO2/c1-6(11-10)7-2-4-8(9)5-3-7/h2-6,10H,1H3

InChI Key

FLLRASQXGIZRHC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1-(4-chlorophenyl)ethyl can be synthesized through the oxidation of 1-(4-chlorophenyl)ethanol using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a pH of 7-8. The catalyst used can be a transition metal such as manganese or iron.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1-(4-chlorophenyl)ethyl undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form 1-(4-chlorophenyl)acetic acid.

    Reduction: It can be reduced to 1-(4-chlorophenyl)ethanol using reducing agents like lithium aluminium hydride.

    Substitution: The hydroperoxy group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, catalysts such as manganese or iron.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

    Oxidation: 1-(4-chlorophenyl)acetic acid.

    Reduction: 1-(4-chlorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Hydroperoxide, 1-(4-chlorophenyl)ethyl has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its role in oxidative stress.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hydroperoxide, 1-(4-chlorophenyl)ethyl involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative damage or signaling pathways activation. The compound’s effects are mediated through its interaction with cellular components such as lipids, proteins, and nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

1-(4-Chlorophenyl)ethylhydrazine

  • Structure : Shares the 4-chlorophenyl-ethyl backbone but replaces the hydroperoxide group with a hydrazine (-NH-NH2) moiety.
  • Properties: Parameter 1-(4-Chlorophenyl)ethylhydrazine Hydroperoxide, 1-(4-Chlorophenyl)ethyl (Inferred) Molecular Formula C₈H₁₁ClN₂ Likely C₈H₉ClO₂ Molar Mass (g/mol) 170.64 ~184.61 (estimated) Boiling Point (°C) 302.5 (predicted) Not available pKa 6.87 (predicted) Expected <5 (due to -OOH acidity)
  • Reactivity : The hydrazine derivative undergoes nucleophilic reactions (e.g., condensation to form heterocycles), while the hydroperoxide likely participates in radical chain reactions or decomposes to generate peroxyl radicals .

2,2-Dichloro-1-(4-Methylphenyl)ethanone

  • Structure: A ketone with dichloro and 4-methylphenyl substituents. Synthesized using hydroperoxide, as noted in .
  • Comparison :
    • Functional Group : Ketone (-CO-) vs. Hydroperoxide (-OOH).
    • Applications : The ketone is a precursor for mandelic acid derivatives, whereas hydroperoxides are often intermediates in oxidation processes or polymerization initiators.
    • Stability : Hydroperoxides are generally less thermally stable than ketones due to the weak O-O bond.

1-(4-(4-Ethylphenoxy)phenyl)ethanone

  • Structure : A diaryl ketone with ethoxy and ethyl substituents.
  • Key Differences :
    • The absence of chlorine reduces electrophilicity compared to 1-(4-chlorophenyl)ethyl derivatives.
    • Safety protocols for handling (e.g., H303+H313+H333 hazards) align with aromatic ketones but differ from hydroperoxides, which may pose explosion risks .

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